Methyl 2-nitroisonicotinate
Overview
Description
Methyl 2-nitroisonicotinate is a chemical compound with the molecular formula C7H6N2O4 . It has a molecular weight of 182.14 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyl group (CH3) attached to a 2-nitroisonicotinate molecule . The IUPAC name for this compound is this compound .Scientific Research Applications
1. Role in Retinal Degeneration and Photoreceptor Cell Death
Methyl 2-nitroisonicotinate derivatives, such as N-methyl-N-nitrosourea (MNU), have been extensively used in scientific research to study retinal degenerative diseases (RDs). MNU is known for its selectivity in inducing photoreceptor cell death, which is a key characteristic of RDs. Studies have shown that nitric oxide synthase (NOS)/NO pathways are involved in photoreceptor cell death caused by MNU, suggesting potential therapeutic targets for RDs (Koriyama et al., 2015).
2. Use in Understanding Chemical Properties of Insecticides
This compound plays a role in the development of novel insecticides. Research into nitroimino heterocycles, including compounds related to this compound, has led to the discovery of highly effective insecticides like thiamethoxam. These compounds exhibit significant insecticidal activity and have contributed to the development of safer, more effective pest management solutions (Maienfisch et al., 2001).
3. Understanding Neurotoxicity and Memory Impairment
Research on nitrous oxide, which shares some chemical similarities with this compound, has contributed to a better understanding of neurotoxicity and memory impairment. Studies have shown that nitrous oxide inhibits enzymes like methionine synthase, which can lead to vacuole formation and neuronal degeneration, affecting learning and memory (Culley et al., 2007).
4. Insights into DNA Methylation and Cellular Responses
This compound related compounds, like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are used to study DNA methylation. Such compounds interact with DNA to form methylated purines, offering insights into cellular responses to DNA damage and methylation processes. This research has implications for understanding cancer mechanisms and the effects of DNA methylation on cellular function (Lawley & Thatcher, 1970).
5. Application in Skin Vasodilation and Diabetic Neuropathy
Methyl nicotinate, a compound related to this compound, has been studied for its vasodilatory effects on the skin, especially in the context of diabetic neuropathy. Research has demonstrated its potential in increasing blood flow, which can be critical in preventing diabetic foot problems (Caselli et al., 2003).
Safety and Hazards
When handling Methyl 2-nitroisonicotinate, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Properties
IUPAC Name |
methyl 2-nitropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-6(4-5)9(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBDZOPIXYRGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531299 | |
Record name | Methyl 2-nitropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-82-6 | |
Record name | Methyl 2-nitropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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